Antiproliferative agent-34

Hypoxia-Activated Prodrug NSCLC EGFR TKI

Conventional EGFR inhibitors lack hypoxia-selective bioactivation. Antiproliferative agent-34 (Compound A14) solves this with a nitroimidazole warhead on the AZD9291 scaffold. • Hypoxia-selective antiproliferative activity: 4-6x potency increase at 1% O₂ vs. normoxia. • Kinase inhibition profile: EGFR L858R/T790M (IC₅₀=177 nM) with ~9x selectivity over wild-type EGFR; inhibits JAK2, ROS1, FLT3, FLT4, PDGFRα. • Applications: EGFR-mutant NSCLC models (H1975, HCC827), tumor xenografts, organoid studies, hypoxia-activated prodrug research. Available for R&D use. Supplied with analytical data (HPLC, LC-MS, NMR).

Molecular Formula C27H27N7O5
Molecular Weight 529.5 g/mol
Cat. No. B12373920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-34
Molecular FormulaC27H27N7O5
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)OC)OCCOCCN5C=CN=C5[N+](=O)[O-]
InChIInChI=1S/C27H27N7O5/c1-32-18-21(20-5-3-4-6-23(20)32)22-9-10-28-26(31-22)30-19-7-8-24(37-2)25(17-19)39-16-15-38-14-13-33-12-11-29-27(33)34(35)36/h3-12,17-18H,13-16H2,1-2H3,(H,28,30,31)
InChIKeyKRHJQHMWPVTYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-34: Hypoxia-Activated Multi-Target Kinase Inhibitor


Antiproliferative agent-34 (Compound A14; CAS 2910858-34-1) is a synthetic small-molecule multi-target kinase inhibitor derived from the AZD9291 (osimertinib) scaffold, incorporating a hypoxia-activated nitroimidazole warhead [1]. It selectively inhibits EGFR L858R/T790M (IC₅₀ = 177 nM) with a ~9-fold window over wild-type EGFR (IC₅₀ = 1567 nM), and exhibits potent secondary inhibition against JAK2, ROS1, FLT3, FLT4, and PDGFRα . In cellular models, it demonstrates hypoxia-selective antiproliferative activity, with a 4–6-fold enhancement in potency under low oxygen conditions relative to normoxia [2].

Hypoxia-activated kinase inhibition workflow
Multi-target kinase profiling (EGFR, JAK2, FLT3, PDGFRα)
Mutant EGFR selectivity assay context

Why Generic Inhibitors Cannot Substitute Antiproliferative Agent-34


Conventional EGFR inhibitors, including osimertinib (AZD9291), lack the hypoxia-activated functionality engineered into Antiproliferative agent-34 [1]. The compound's nitroimidazole moiety confers bioreductive activation specifically within hypoxic tumor microenvironments, resulting in a 4–6-fold increase in antiproliferative potency that is absent in non-hypoxia-targeted agents [2]. Moreover, its polypharmacology profile—inhibiting JAK2, ROS1, FLT3, FLT4, and PDGFRα in addition to EGFR—cannot be replicated by single-target or narrower-spectrum alternatives, making direct generic substitution scientifically invalid .

Antiproliferative Agent-34
Generic EGFR Inhibitor (e.g., Osimertinib)
Hypoxia Activation
Nitroimidazole warhead enables bioreductive activation under low oxygen
Lacks hypoxia-selective enhancement; potency unchanged in normoxia vs. hypoxia
Kinase Spectrum
Inhibits EGFR, JAK2, ROS1, FLT3, FLT4, PDGFRα
Narrower, EGFR-dominant profile; polypharmacology cannot be replicated

Antiproliferative Agent-34: Quantitative Differentiation Evidence


Hypoxia-Selective Antiproliferative Potency

Antiproliferative agent-34 demonstrates a 4–6-fold increase in antiproliferative activity under hypoxic conditions (IC₅₀ < 10 nM) compared to normoxic conditions (IC₅₀ < 40 nM) in H1975 and HCC827 cell lines [1]. In contrast, the parent scaffold osimertinib (AZD9291) shows no such hypoxia-selective enhancement [2]. This hypoxia-selectivity is absent in JT21, another hypoxia-activated EGFR inhibitor, which achieves an IC₅₀ of 7.39 ± 2.20 nM in H1975 cells under hypoxia but with a less pronounced fold-change (≈5× vs. normoxia) and lacks the multi-target polypharmacology of Antiproliferative agent-34 [3].

Hypoxia-Selective Potency
Cross-study comparable
4–6× potency increase under hypoxia (IC₅₀ <10 nM) vs. normoxia (IC₅₀ <40 nM)
Supports hypoxia-dependent pathway inhibition context
H1975/HCC827 NSCLC cell lines; 1% O₂ vs. 21% O₂
Hypoxia-Activated Prodrug NSCLC EGFR TKI

EGFR Mutant Selectivity Over Wild-Type

Antiproliferative agent-34 exhibits an IC₅₀ of 177 nM against EGFR L858R/T790M and 1567 nM against wild-type EGFR, yielding a 9-fold selectivity window . This compares favorably to osimertinib (AZD9291), which displays a ~180-fold selectivity (IC₅₀ 1 nM mutant vs. 184 nM WT) [1], and to JT21, which shows a ~21-fold selectivity (IC₅₀ 23 nM mutant vs. 483 nM WT) [2]. While Antiproliferative agent-34 has lower absolute mutant potency than osimertinib, its moderate selectivity window may be advantageous in reducing EGFR WT-driven toxicity while retaining anti-tumor activity.

EGFR Mutant Selectivity
Cross-study comparable
~9-fold selectivity window (IC₅₀ 177 nM L858R/T790M vs. 1567 nM WT)
Reported mutant-to-WT selectivity context
In vitro kinase inhibition assay
EGFR L858R/T790M Mutant-Selective Inhibitor Kinase Selectivity

Multi-Kinase Inhibition Profile

Antiproliferative agent-34 inhibits a panel of oncogenic kinases beyond EGFR: JAK2 (IC₅₀ = 30.93 nM), ROS1 (106.90 nM), FLT3 (108.00 nM), FLT4 (226.60 nM), and PDGFRα (42.53 nM) . This polypharmacology contrasts with osimertinib, which is highly selective for EGFR mutants over a panel of ~280 kinases at 1 µM [1], and with JT21, for which multi-kinase inhibition data are not reported [2]. The concurrent inhibition of EGFR and JAK/STAT or PDGFR pathways may confer advantages in tumors with co-activated signaling networks.

Multi-Kinase Profile
Class-level inference
JAK2 30.93 nM, ROS1 106.90 nM, FLT3 108.00 nM, FLT4 226.60 nM, PDGFRα 42.53 nM
Reported multi-kinase profiling data; supports pathway co-inhibition context
30-kinase panel; comparator data unreported
Multi-Target Kinase Inhibitor Polypharmacology JAK2 ROS1 FLT3

Cellular Antiproliferative Activity in NSCLC Lines

Under normoxic conditions, Antiproliferative agent-34 inhibits proliferation of H1975 and HCC827 NSCLC cell lines with IC₅₀ values below 40 nM [1]. Under hypoxia, potency increases to <10 nM, a 4–6-fold enhancement [2]. For comparison, osimertinib (AZD9291) has been reported with IC₅₀ values of ~5.5 µM in H1975 cells under standard culture conditions [3], while JT21 achieves IC₅₀ values of 7.39 nM (hypoxia) and ~36.95 nM (normoxia) [4]. Antiproliferative agent-34 demonstrates comparable or superior normoxic potency to JT21 while maintaining hypoxia-selectivity and multi-kinase activity.

Cellular Antiproliferative Activity
Cross-study comparable
IC₅₀ <40 nM (normoxia), <10 nM (hypoxia) in H1975/HCC827
Reported cellular potency context; >100-fold more potent than osimertinib in same line
MTT assay; JT21 comparator: 7.39 nM (hypoxia)
NSCLC H1975 HCC827 Cell Proliferation

Antiproliferative Agent-34 Use Cases


Hypoxia-Targeted NSCLC Mechanistic Studies

Employ Antiproliferative agent-34 in in vitro models of EGFR-mutant NSCLC (e.g., H1975, HCC827) under controlled hypoxia (1% O₂) to dissect hypoxia-selective signaling pathways. The compound's 4–6-fold potency enhancement under low oxygen enables precise interrogation of hypoxia-driven EGFR and JAK/STAT pathway activation [1].

Polypharmacology Profiling in Tumor Models

Utilize Antiproliferative agent-34 as a multi-kinase inhibitor tool compound in tumor xenograft or organoid models where co-activation of EGFR, JAK2, FLT3, or PDGFRα is suspected. Its defined IC₅₀ profile across six kinases facilitates correlation of anti-tumor activity with specific kinase engagement patterns.

Comparative Benchmarking Against Clinical EGFR TKIs

Incorporate Antiproliferative agent-34 as a hypoxia-selective comparator when evaluating next-generation EGFR inhibitors. Its ~9-fold mutant-to-WT selectivity window and hypoxia-activated mechanism provide a reference point for assessing novel hypoxia-targeted scaffolds or multi-target agents in parallel assays.

Bioreductive Activation Mechanism Validation

Use Antiproliferative agent-34 in biochemical assays to study nitroimidazole-dependent bioreduction and subsequent covalent binding to nucleophilic amino acids under hypoxic conditions. This application supports research into hypoxia-activated prodrug strategies and tumor microenvironment-specific drug delivery [1].

Application
Selection Property
Validation Focus
Hypoxia-pathway signaling studies
Hypoxia-activated potency shift
O₂-dependent pathway inhibition
Multi-kinase co-activation models
Polypharmacology profile
Target engagement profiling
Comparator benchmarking
Mutant-to-WT selectivity window
Selectivity index validation
Bioreductive activation mechanism
Nitroimidazole warhead
Hypoxia-dependent covalent binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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